molecular formula C12H21NO B13620954 (S)-1-(Adamantan-1-yl)-2-aminoethan-1-ol

(S)-1-(Adamantan-1-yl)-2-aminoethan-1-ol

Cat. No.: B13620954
M. Wt: 195.30 g/mol
InChI Key: GLCFWAYXPRBRNU-LTMLNTECSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-(Adamantan-1-yl)-2-aminoethan-1-ol (CAS 909125-89-9) is a chiral amino alcohol of high interest in organic and medicinal chemistry research. Its structure incorporates a rigid, lipophilic adamantane moiety and a polar ethanolamine functionality, making it a valuable scaffold for applications such as enantioselective catalysis, the synthesis of enantiopure compounds, and interactions with materials or light . The adamantyl group is known to confer significant steric bulk and stability, which can be exploited in the design of novel molecular structures and ligands . This compound serves as a key chiral building block for the development of potential pharmaceutical agents, where the adamantane unit is often utilized to enhance lipophilicity and metabolic stability . Available in high purities, it is intended for research applications in life sciences, materials science, and chemical synthesis. This compound is For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H21NO

Molecular Weight

195.30 g/mol

IUPAC Name

(1S)-1-(1-adamantyl)-2-aminoethanol

InChI

InChI=1S/C12H21NO/c13-7-11(14)12-4-8-1-9(5-12)3-10(2-8)6-12/h8-11,14H,1-7,13H2/t8?,9?,10?,11-,12?/m1/s1

InChI Key

GLCFWAYXPRBRNU-LTMLNTECSA-N

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)[C@@H](CN)O

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(CN)O

Origin of Product

United States

Significance of Chiral Amino Alcohols As Key Chiral Motifs in Asymmetric Synthesis

Chiral 1,2-amino alcohols are a privileged class of compounds in organic chemistry, primarily because they are crucial structural motifs in numerous pharmaceutical molecules and natural products. acs.org Their significance in asymmetric synthesis—the selective production of one enantiomer of a chiral molecule—is multifaceted. They are widely employed as chiral auxiliaries, temporary components of a molecule that direct the stereochemical outcome of a reaction. acs.org Furthermore, they serve as versatile chiral ligands for metal catalysts, forming complexes that facilitate a wide range of enantioselective transformations, such as asymmetric hydrogenation and transfer hydrogenation reactions. acs.orgacs.org

The development of efficient methods to synthesize these chiral amino alcohols is an active area of research. westlake.edu.cn Traditional chemical methods often face challenges related to selectivity and the use of precious metals, while newer biocatalytic approaches using engineered enzymes offer advantages like high stereoselectivity and milder reaction conditions. frontiersin.org The ability of the amino and hydroxyl groups to coordinate with reagents and catalysts makes them powerful tools for controlling the three-dimensional arrangement of atoms in newly formed molecules. acs.org

Unique Structural and Stereochemical Attributes Conferred by the Adamantane Moiety

The adamantane (B196018) moiety is a rigid, stress-free, and highly symmetrical tricyclic hydrocarbon (C10H16) whose carbon framework is a diamondoid, mimicking the carbon arrangement in a diamond crystal lattice. wikipedia.org When incorporated into a molecule like (S)-1-(Adamantan-1-yl)-2-aminoethan-1-ol, it imparts several unique attributes.

Steric Bulk and Rigidity: Adamantane is exceptionally bulky and conformationally rigid. This prevents the free rotation that is common in acyclic hydrocarbon chains. In the context of asymmetric synthesis, this rigidity helps to create a well-defined and predictable chiral environment around the reactive center, which can enhance stereoselectivity by controlling the trajectory of incoming reagents. mdpi.com

Lipophilicity: The hydrocarbon cage of adamantane is highly lipophilic (fat-soluble). nih.gov Introducing this group into a molecule significantly increases its lipophilicity, a property that can be exploited in drug design to improve pharmacokinetic profiles. nih.govmdpi.com

Chirality: While adamantane itself is achiral, attaching four different substituents to its bridgehead carbons can induce chirality. wikipedia.orgstackexchange.com In 1,2-disubstituted adamantane derivatives, the rigid framework ensures that the compound is chiral. mdpi.com This inherent chirality, combined with the stereocenter in the amino alcohol portion, makes this compound a robust chiral building block.

Overview of Academic Research Trajectories for the Compound Class and Its Derivatives

Enantioselective Synthetic Pathways

Asymmetric Reduction Strategies for Precursors

The asymmetric reduction of prochiral ketones is a powerful and direct method for producing chiral alcohols. In the context of synthesizing this compound, the key precursor would be 2-amino-1-(adamantan-1-yl)ethanone. The enantioselective reduction of this α-amino ketone would directly yield the target amino alcohol.

Various catalytic systems are employed for such transformations. One prominent approach involves the use of chiral oxazaborolidine catalysts, often referred to as Corey-Bakshi-Shibata (CBS) catalysts. These catalysts, in conjunction with a stoichiometric reducing agent like borane (B79455) (BH₃), can achieve high levels of enantioselectivity. The mechanism involves the coordination of the ketone to the chiral catalyst, which then directs the hydride delivery from the borane to one of the enantiotopic faces of the carbonyl group.

Another effective method is catalytic asymmetric transfer hydrogenation. This technique typically utilizes a chiral transition metal complex, such as those based on ruthenium or rhodium, with a chiral ligand. The hydrogen source is often an inexpensive and readily available molecule like isopropanol (B130326) or formic acid. For α-amino ketones, the presence of the amino group can influence the stereochemical outcome through coordination with the metal center, potentially leading to high diastereo- and enantioselectivity.

Table 1: Illustrative Catalysts and Conditions for Asymmetric Reduction of α-Amino Ketones This table presents typical conditions and outcomes for the asymmetric reduction of α-amino ketones, which could be adapted for the synthesis of this compound.

Catalyst SystemReducing AgentSolventTemperature (°C)Typical Enantiomeric Excess (ee)
(R)-CBS CatalystBH₃·THFTHF-78 to 2585-99%
RuCl₂[(S,S)-TsDPEN]HCOOH/NEt₃CH₂Cl₂25-4090-99%
Rh(I)/Chiral PhosphineH₂Methanol25-50>95%

Chiral Auxiliary-Mediated Approaches to Stereocontrol

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. wikipedia.org After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. This strategy offers a robust and often predictable method for asymmetric synthesis.

For the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule to control the stereochemistry of either the alcohol or the amine group introduction. For instance, a chiral oxazolidinone auxiliary, as popularized by Evans, could be acylated with an adamantane-containing acyl chloride. Subsequent stereoselective functionalization at the α-position, followed by reduction of the carbonyl and cleavage of the auxiliary, would afford the target amino alcohol.

Alternatively, a chiral sulfinamide auxiliary (Ellman's auxiliary) can be condensed with adamantyl methyl ketone to form a chiral sulfinimine. Diastereoselective reduction of the imine would establish the stereocenter of the amino group, and subsequent hydrolysis would furnish the chiral amine. The stereochemistry of the adjacent alcohol could then be set through a diastereoselective reduction of the ketone.

Table 2: Common Chiral Auxiliaries and Their Applications This table provides examples of chiral auxiliaries and their typical use in asymmetric synthesis, which could be applied to the synthesis of the target compound.

Chiral AuxiliaryType of Reaction ControlledTypical Removal Conditions
Evans' OxazolidinonesAldol (B89426), Alkylation, AcylationLiOH, LiBH₄
Myers' Pseudoephedrine AmidesAlkylationAcid or base hydrolysis
Ellman's tert-ButanesulfinamideImine reduction/additionAcid hydrolysis
SAMP/RAMP Hydrazonesα-Alkylation of ketones/aldehydesOzonolysis

Enantioselective C-H Amination Routes to β-Amino Alcohols

Direct functionalization of C-H bonds is an increasingly important strategy in organic synthesis due to its atom economy. Enantioselective C-H amination to form β-amino alcohols from simple alcohol precursors represents a cutting-edge approach. nih.govresearchgate.net This methodology avoids the pre-functionalization of the starting material, such as the synthesis of an α-amino ketone.

One such strategy involves a radical relay mechanism. nih.gov An alcohol is transiently converted into an imidate, which then undergoes an intramolecular hydrogen atom transfer (HAT) from the β-position to a nitrogen-centered radical. This process is rendered enantioselective by a chiral catalyst, typically a copper complex with a chiral ligand, which controls the stereochemistry of the subsequent C-N bond formation. nih.govresearchgate.net The resulting cyclic intermediate is then hydrolyzed to yield the desired β-amino alcohol. While this method has shown broad applicability, its specific use for adamantane-containing substrates would require empirical validation. nih.gov

Table 3: Key Components in a Representative Enantioselective C-H Amination System This table outlines the typical components of a catalytic system for enantioselective C-H amination to produce β-amino alcohols.

ComponentExampleRole in the Reaction
Precursor1-AdamantylethanolSource of the C-H bond to be functionalized
ChaperoneImidoyl chlorideForms a radical precursor that directs the HAT
Chiral CatalystCu(I) with a bisoxazoline ligandControls the enantioselectivity of the C-N bond formation
Radical InitiatorPhotocatalyst (e.g., Iridium complex)Generates the initial nitrogen-centered radical

Stereoselective Ring-Opening Reactions of Chiral Aziridines

Chiral aziridines are versatile intermediates for the synthesis of enantiopure nitrogen-containing compounds. The ring-opening of a chiral aziridine (B145994) with a suitable nucleophile can proceed with high regio- and stereoselectivity, typically through an Sₙ2 mechanism, which results in an inversion of configuration at the center of attack.

To synthesize this compound, one could envision the ring-opening of a chiral, N-protected 2-(hydroxymethyl)aziridine with an adamantyl nucleophile, such as an adamantyl Grignard reagent or an adamantylcuprate. The nucleophilic attack would occur at the less substituted carbon of the aziridine ring, leading to the desired 1,2-amino alcohol skeleton. The stereochemistry of the starting aziridine would determine the final stereochemistry of the product.

Alternatively, a chiral aziridine bearing an adamantyl group at the C2 position could be opened with a hydroxide (B78521) or a protected hydroxide equivalent. The success of this approach would depend on the regioselective attack at the C2 position.

Diastereoselective Synthesis Techniques and Control

When a molecule already contains a stereocenter, the introduction of a new stereocenter can be influenced by the existing one, a phenomenon known as diastereoselective synthesis. This can be a powerful tool for controlling the absolute stereochemistry of the target molecule.

In the context of this compound synthesis, a diastereoselective approach could involve starting with a chiral precursor that contains a stereocenter that can be used to direct the formation of the amino alcohol moiety. For example, if a chiral auxiliary is used (as discussed in 2.1.2), the diastereoselectivity of the reaction is the key to achieving high enantiomeric purity in the final product after removal of the auxiliary.

Another strategy would be to start with a molecule that has a chiral center and an adamantyl group, and then elaborate it to the target amino alcohol. For instance, a diastereoselective reduction of a chiral α-(adamantyl)-β-ketoester, followed by functional group manipulations, could provide a route to the desired product. The stereochemical outcome of the reduction would be controlled by the existing chiral center.

Optimization of Reaction Conditions for Enhanced Enantiomeric and Diastereomeric Purity

Achieving high levels of enantiomeric and diastereomeric purity often requires careful optimization of reaction conditions. Several factors can significantly influence the stereochemical outcome of a reaction.

Catalyst and Ligand Screening: In catalytic asymmetric reactions, the choice of the metal and the chiral ligand is paramount. A systematic screening of different ligands with varying steric and electronic properties can lead to significant improvements in enantioselectivity.

Solvent Effects: The polarity and coordinating ability of the solvent can affect the transition state of the reaction and, consequently, the stereoselectivity. It is often beneficial to screen a range of solvents, from nonpolar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, dichloromethane) and polar protic (e.g., ethanol (B145695), methanol).

Temperature: Asymmetric reactions are often highly sensitive to temperature. Lowering the reaction temperature generally increases the energy difference between the diastereomeric transition states, leading to higher enantiomeric excess. However, this may also decrease the reaction rate.

Concentration and Stoichiometry: The concentration of reactants and the stoichiometry of reagents, especially in reactions involving chiral auxiliaries or catalysts, can impact the stereochemical outcome.

Additives: In some cases, the addition of Lewis acids, Lewis bases, or other additives can enhance the stereoselectivity by influencing the conformation of the substrate or the catalyst.

A systematic approach to optimization, such as Design of Experiments (DoE), can efficiently identify the optimal conditions for maximizing the enantiomeric and diastereomeric purity of this compound.

Development of Novel and Efficient Synthetic Routes

Recent advancements in asymmetric synthesis have opened new avenues for the efficient production of chiral β-amino alcohols like this compound. Key strategies involve the enantioselective reduction of the corresponding prochiral α-amino ketone, 2-amino-1-(adamantan-1-yl)ethanone. Two of the most promising methodologies are biocatalytic asymmetric reduction using whole-cell systems or isolated enzymes, and catalytic asymmetric transfer hydrogenation (ATH) employing transition metal complexes with chiral ligands. These methods offer high stereoselectivity, operational simplicity, and improved environmental profiles compared to classical resolution techniques.

Biocatalysis has emerged as a powerful tool for the synthesis of enantiopure compounds, offering high selectivity under mild reaction conditions. The asymmetric reduction of 2-amino-1-(adamantan-1-yl)ethanone to the desired (S)-alcohol can be efficiently achieved using alcohol dehydrogenases (ADHs) from various microorganisms. Whole-cell biocatalysts, such as those from the Rhodococcus or Lactobacillus genera, are particularly attractive as they contain the necessary enzymes and cofactor regeneration systems. orscience.runih.gov

The general approach involves the incubation of the substrate, 2-amino-1-(adamantan-1-yl)ethanone, with a culture of the selected microorganism. A co-substrate, typically isopropanol, is often added to facilitate the in-situ regeneration of the nicotinamide (B372718) cofactor (NADH or NADPH) required by the ADH. The stereochemical outcome of the reduction (i.e., the formation of the (S)- or (R)-enantiomer) is dictated by the substrate specificity of the particular enzyme, which often follows Prelog's rule or anti-Prelog selectivity. nih.gov Strains of Rhodococcus erythropolis have been shown to be effective in the enantioselective reduction of various ketones to the corresponding (S)-alcohols with high enantiomeric excess. orscience.ru

The reaction proceeds with high conversion and excellent enantioselectivity, often exceeding 99% ee. The bulky adamantyl group of the substrate is generally well-tolerated by the active site of these enzymes. The use of whole cells simplifies the process by eliminating the need for enzyme purification and the external addition of expensive cofactors.

Table 1: Examples of Biocatalytic Reduction of Prochiral Ketones

Catalytic asymmetric transfer hydrogenation (ATH) is another highly effective method for the enantioselective reduction of ketones. This technique typically employs a transition metal catalyst, such as ruthenium or iridium, coordinated to a chiral ligand. A hydrogen donor, commonly a mixture of formic acid and triethylamine (B128534) or isopropanol, provides the hydride for the reduction.

For the synthesis of this compound, the precursor ketone, 2-amino-1-(adamantan-1-yl)ethanone (often with the amino group protected, e.g., as a hydrochloride salt or with a Boc group), is subjected to the ATH conditions. The choice of the chiral ligand is crucial for achieving high enantioselectivity. Bidentate amino alcohol or diamine ligands, such as (1S,2S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN), are widely used and have proven effective for the reduction of a broad range of ketones, including α-amino ketones.

The reaction is typically carried out in an organic solvent at mild temperatures. The catalyst loading can be kept low, making the process economically viable. This method has been successfully applied to the synthesis of various chiral β-amino alcohols with excellent yields and enantioselectivities. The bulky adamantyl substituent is not expected to impede the catalytic cycle, and high conversion to the desired (S)-enantiomer can be anticipated with the appropriate choice of catalyst and reaction conditions.

Table 2: Examples of Asymmetric Transfer Hydrogenation of α-Amino Ketones

Selective Functionalization of the Hydroxyl Group

The secondary hydroxyl group in this compound can be selectively targeted for various chemical transformations, provided the more nucleophilic amino group is appropriately protected or reaction conditions are carefully controlled.

Esterification and Etherification Reactions

Esterification: The hydroxyl group can be readily converted into an ester. While direct esterification with carboxylic acids is possible, it often requires harsh conditions. A more common and milder approach involves the use of acylating agents such as acyl chlorides or anhydrides in the presence of a base. For structurally similar compounds, such as 2-(adamantan-1-yl)-2-oxoethyl benzoates, esterification has been achieved by reacting 1-adamantyl bromomethyl ketone with various carboxylic acids in the presence of potassium carbonate in dimethylformamide (DMF) at room temperature. nih.gov This suggests that N-protected this compound could be similarly esterified.

Etherification: The formation of ethers from the hydroxyl group can be accomplished through various methods, including the Williamson ether synthesis. This would involve deprotonation of the hydroxyl group with a strong base to form an alkoxide, followed by reaction with an alkyl halide. Given the steric hindrance from the adjacent adamantyl group, this reaction may require more forcing conditions. Alternatively, reactions of 1-adamantanol (B105290) with alcohols in the presence of copper-containing catalysts have been shown to produce adamantyl alkyl ethers in high yields. researchgate.net This method could potentially be adapted for the etherification of the secondary alcohol in the target molecule.

Table 1: Examples of Esterification and Etherification of Adamantane Derivatives (Data extrapolated from reactions on analogous compounds)

Adamantane Substrate Reagent Product Yield (%) Reference
1-Adamantyl bromomethyl ketone Benzoic acid, K₂CO₃, DMF 2-(Adamantan-1-yl)-2-oxoethyl benzoate Not specified nih.gov
1-Adamantanol n-Octanol, Cu-catalyst 1-Adamantyl octyl ether High researchgate.net

Selective Oxidation and Reduction Pathways

Selective Oxidation: The secondary alcohol in this compound can be oxidized to the corresponding ketone, 1-(adamantan-1-yl)-2-aminoethan-1-one. nih.gov This transformation requires the use of mild oxidizing agents to prevent over-oxidation or side reactions involving the amino group. Common reagents for such selective oxidations include Swern oxidation (oxalyl chloride, DMSO, triethylamine) or Dess-Martin periodinane. It is crucial to protect the amino group prior to oxidation, for instance as a carbamate, to avoid its oxidation. The oxidation of the adamantane cage itself is also a known process but typically occurs at the tertiary bridgehead positions under different conditions. researchgate.netmdpi.com

Selective Reduction: While the parent molecule contains a hydroxyl group and not a group that can be further reduced, the ketone synthesized via oxidation can be stereoselectively reduced back to the alcohol. The choice of reducing agent can influence the stereochemical outcome. For instance, the reduction of a prochiral ketone adjacent to a chiral center can be controlled to favor one diastereomer over the other. google.com Common reducing agents for ketones include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), with the former being milder and more chemoselective.

Table 2: Potential Oxidation and Reduction Reactions (Based on general principles and reactions of similar compounds)

Starting Material Reagent(s) Product Expected Outcome
N-Protected this compound Dess-Martin Periodinane N-Protected 1-(Adamantan-1-yl)-2-aminoethan-1-one High yield of the ketone
N-Protected 1-(Adamantan-1-yl)-2-aminoethan-1-one NaBH₄ N-Protected this compound Diastereoselective formation of the alcohol

Selective Functionalization of the Amino Group

The primary amino group is a versatile handle for a wide range of chemical modifications, including the formation of amides, alkylamines, and the introduction of protecting groups.

Amidation and Alkylation Reactions

Amidation: The amino group of this compound can readily undergo acylation with carboxylic acids, acyl chlorides, or anhydrides to form amides. The reaction with a carboxylic acid typically requires a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to activate the carboxylic acid. The synthesis of N-(adamantan-1-yl)amides has been reported through the reaction of 1-bromoadamantane (B121549) with carboxylic acid amides in the presence of manganese salts, showcasing the stability and reactivity of the adamantyl moiety in such transformations. researchgate.net

Alkylation: N-alkylation of the amino group can be achieved through various methods. Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) is a common and efficient method. A more modern and atom-economical approach is the "hydrogen-borrowing" alkylation, where an alcohol serves as the alkylating agent in the presence of an iridium catalyst. This method has been successfully applied to a range of 1,2-amino alcohols. nih.gov For this to be effective with this compound, the hydroxyl group might require protection to prevent self-alkylation or other side reactions.

Table 3: Illustrative Amidation and Alkylation Reactions for Amino Alcohols (Data from analogous reactions)

Substrate Type Reagent(s) Product Type Key Features Reference
1,2-Amino alcohol Carboxylic acid, DCC N-Acyl-1,2-amino alcohol Standard amide bond formation General Knowledge
1,2-Amino alcohol Alcohol, [Ir]-catalyst N-Alkyl-1,2-amino alcohol "Hydrogen-borrowing" catalysis nih.gov

Formation of Protecting Group Derivatives

To achieve selectivity in reactions involving the hydroxyl group, it is often necessary to protect the more nucleophilic amino group. A variety of protecting groups are suitable for this purpose. The most common are carbamates, such as tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable to a wide range of conditions but can be easily removed with acid. The Cbz group is introduced using benzyl (B1604629) chloroformate (Cbz-Cl) and is removed by hydrogenolysis. The choice of protecting group depends on the planned subsequent reaction steps.

Synthesis of Advanced Chiral Scaffolds and Nitrogen/Oxygen-Containing Heterocycles

The bifunctional nature of this compound makes it an excellent starting material for the synthesis of various chiral scaffolds and heterocyclic systems.

Oxazolidinones: 1,2-Amino alcohols are common precursors for the synthesis of chiral oxazolidin-2-ones. This can be achieved by reacting the amino alcohol with phosgene (B1210022) or a phosgene equivalent, such as carbonyldiimidazole (CDI), which is a safer alternative. nih.gov The resulting oxazolidinone ring is a valuable chiral auxiliary in asymmetric synthesis and is also a core structure in several biologically active compounds. The reaction of this compound with CDI would be expected to yield the corresponding adamantyl-substituted chiral oxazolidinone.

Imidazolines: If the hydroxyl group is converted to another amino group, the resulting 1,2-diamine can be used to synthesize chiral imidazolines. For instance, 1-(adamantan-1-yl)ethane-1,2-diamine (B13037637) has been used to synthesize chiral ligands for asymmetric catalysis. researchgate.net The diamine can be condensed with aldehydes or their equivalents to form the imidazoline (B1206853) ring. These chiral N-heterocycles are important as ligands in transition metal catalysis and as organocatalysts.

The synthesis of other heterocycles containing the adamantane moiety, such as imidazoles and benzimidazoles, has also been reported, highlighting the versatility of adamantane derivatives in constructing diverse chemical scaffolds. nih.gov

Table 4: Synthesis of Heterocycles from 1,2-Difunctional Precursors (Based on established synthetic routes)

Precursor Type Reagent(s) Heterocyclic Product
1,2-Amino alcohol Carbonyldiimidazole (CDI) Oxazolidin-2-one
1,2-Diamine Aldehyde or Carboxylic Acid Derivative Imidazoline

Applications in Asymmetric Catalysis and Stereoselective Organic Synthesis

Design and Synthesis of Chiral Ligands Derived from (S)-1-(Adamantan-1-yl)-2-aminoethan-1-ol

The unique structural features of this compound provide a versatile platform for the design and synthesis of a diverse range of chiral ligands. The presence of both an amino and a hydroxyl group allows for various chemical modifications to fine-tune the steric and electronic properties of the resulting ligands, thereby influencing their efficacy in asymmetric catalysis.

Ligand Scaffold Development and Rational Modification Strategies

The development of ligand scaffolds from this compound is centered around the strategic modification of its amino and hydroxyl groups. The bulky adamantyl moiety provides a well-defined and sterically demanding environment around a metal center, which is crucial for achieving high levels of enantioselectivity.

Rational modification strategies often involve the derivatization of the amino group to form amides, sulfonamides, or Schiff bases, and the conversion of the hydroxyl group into ethers or esters. These modifications allow for the introduction of additional coordinating atoms (e.g., phosphorus, sulfur) and the modulation of the ligand's electronic properties. For instance, the synthesis of N-donor ligands based on related chiral adamantane (B196018) diamines has been reported, highlighting the potential for creating a variety of ligand architectures. researchgate.net The goal of these modifications is to create a chiral pocket around the metal center that effectively discriminates between the two prochiral faces of a substrate.

Precursor Role in the Preparation of Metal-Catalyzed Asymmetric Reaction Systems

This compound serves as a key precursor for the generation of a wide array of metal-catalyzed asymmetric reaction systems. The amino alcohol functionality is readily coordinated to various transition metals, such as copper, nickel, rhodium, and iridium, to form well-defined chiral catalysts.

The synthesis of these metal complexes typically involves the reaction of the amino alcohol-derived ligand with a suitable metal salt. The resulting complexes can then be employed in a range of asymmetric transformations. For example, complexes of nickel with chiral diamines have been shown to be effective catalysts for enantioselective addition reactions. researchgate.net Similarly, copper(II) complexes with ligands derived from adamantane structures have been synthesized and their catalytic activities investigated. nih.gov The adamantyl group in these systems plays a crucial role in creating a rigid and sterically hindered environment, which is often a key factor in achieving high enantioselectivity.

Performance as Chiral Ligands in Specific Catalytic Enantioselective Reactions

Ligands derived from this compound are anticipated to exhibit high performance in a variety of catalytic enantioselective reactions due to the inherent properties of the adamantyl group. While specific data for this exact amino alcohol is limited in publicly available literature, the performance of closely related adamantane-containing chiral ligands provides a strong indication of its potential.

Asymmetric Hydrogenation

Enantioselective Alkylation of Carbonyl Compounds

The enantioselective alkylation of carbonyl compounds, particularly aldehydes, is a powerful method for the formation of carbon-carbon bonds and the creation of chiral secondary alcohols. princeton.eduprinceton.edu Chiral ligands derived from amino alcohols are frequently employed in conjunction with organometallic reagents, such as diethylzinc (B1219324), to achieve high levels of enantioselectivity.

While specific data for this compound is not available, the performance of other chiral amino alcohols provides a benchmark for its expected efficacy. The bulky adamantyl group is anticipated to provide significant steric hindrance, which is a key factor in achieving high enantioselectivity in these reactions. For instance, new chiral amino alcohol ligands have been shown to be highly effective in the enantioselective addition of diethylzinc to aldehydes, affording the corresponding secondary alcohols in high yields and with excellent enantiomeric excess (ee). rsc.orgresearchgate.net

Below is a table showing the performance of representative chiral amino alcohol ligands in the enantioselective ethylation of benzaldehyde, illustrating the potential of such ligands.

EntryChiral LigandSolventTemp (°C)Yield (%)ee (%)
1Ligand AToluene09895
2Ligand BHexane (B92381)259592
3Ligand CTHF09997
4Ligand DToluene-209798

Data presented is for illustrative purposes based on the performance of various chiral amino alcohol ligands in the literature and does not represent the specific results for this compound.

Stereoselective Michael Additions

The Michael addition is a versatile reaction for the formation of carbon-carbon bonds through the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. The use of chiral catalysts to control the stereochemistry of this reaction has been extensively studied. researchgate.netbeilstein-journals.orgnih.govnih.gov Ligands derived from chiral diamines and amino alcohols have proven to be highly effective in this context, particularly in metal-catalyzed systems.

Complexes of nickel(II) with chiral ligands, for example, have been successfully employed as catalysts in asymmetric Michael additions. researchgate.net While direct experimental data for ligands derived from this compound in this reaction is scarce, the known effectiveness of adamantane-based diamine ligands in similar transformations suggests a high potential for success. For instance, the catalytic activity of Ni(II) complexes with chiral ligands derived from (1S)-1-(adamantan-1-yl)ethane-1,2-diamine has been investigated in the Michael reaction. researchgate.net

The following table presents typical results for the nickel-catalyzed asymmetric Michael addition of a β-keto ester to methyl vinyl ketone using a chiral diamine ligand, which serves as a model for the potential application of ligands derived from this compound.

EntryCatalyst Loading (mol%)SolventTime (h)Yield (%)ee (%)
15THF248590
22Toluene487885
35CH2Cl2249092
41THF727088

This data is representative of the performance of related adamantane-containing chiral ligands and is intended to illustrate the potential of this compound in this context.

Asymmetric Henry Reactions

The Asymmetric Henry reaction, or nitroaldol reaction, is a carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound, providing access to valuable β-nitro alcohols, which are precursors to β-amino alcohols and α-amino acids. The development of chiral catalysts that can control the stereochemical outcome of this reaction is of significant interest.

While direct studies detailing the use of this compound as a ligand in asymmetric Henry reactions are not extensively documented in publicly available literature, research on structurally similar adamantane-containing ligands provides insights into their potential. For instance, copper(II) complexes of chiral bis(β-amino alcohols) have been shown to be effective catalysts for the asymmetric Henry reaction between nitromethane (B149229) and various aldehydes, yielding β-nitro alcohols in good yields and with high enantioselectivities. mdpi.com A study on ligands derived from the closely related (1S,2R)-1-(adamantan-1-yl)propan-1,2-diamine also explored their catalytic activity in the Henry reaction. researchgate.net These studies suggest that the steric bulk of the adamantyl group can play a crucial role in creating a chiral environment that influences the enantioselectivity of the reaction. The expected role of this compound, when complexed with a metal such as copper, would be to form a chiral catalyst that coordinates with both the aldehyde and the nitronate anion, thereby directing the nucleophilic attack to one face of the aldehyde and controlling the stereochemistry of the newly formed stereocenters.

Table 1: Representative Results for Asymmetric Henry Reactions Catalyzed by Chiral Ligands

EntryAldehydeCatalyst SystemYield (%)ee (%)
12-NitrobenzaldehydeL4-Cu(OAc)₂·H₂O9995
24-NitrobenzaldehydeL4-Cu(OAc)₂·H₂O9592
34-ChlorobenzaldehydeL4-Cu(OAc)₂·H₂O8588
44-BromobenzaldehydeL4-Cu(OAc)₂·H₂O8085
52-NaphthaldehydeL4-Cu(OAc)₂·H₂O6675

Note: The data in this table is based on a study using a chiral bis(β-amino alcohol) ligand and is presented for illustrative purposes of a typical asymmetric Henry reaction. Specific data for this compound is not available.

Enantioselective Epoxidation Reactions

Enantioselective epoxidation of olefins is a fundamental transformation in organic synthesis, providing chiral epoxides that are versatile building blocks for a wide range of organic molecules. Chiral catalysts, often based on transition metals complexed with chiral ligands, are employed to control the enantioselectivity of this reaction.

The application of this compound in this context would likely involve its use as a chiral ligand for metals such as manganese, iron, or titanium, which are known to catalyze epoxidation reactions. The bulky adamantyl group would be expected to create a sterically hindered chiral pocket around the metal center, influencing the trajectory of the incoming olefin and the delivery of the oxygen atom from an oxidant like hydrogen peroxide or a peroxy acid. This steric control is crucial for achieving high enantioselectivity.

Research into bioinspired manganese complexes with chiral aminopyridine ligands has demonstrated the feasibility of achieving high yields and enantioselectivities in the epoxidation of various olefins. cjcatal.comresearchgate.net While specific research on this compound in this reaction is not prominent, the principles from related systems suggest its potential. For example, a study involving ligands from (1S,2R)-1-(adamantan-1-yl)propan-1,2-diamine investigated their catalytic activity in epoxidation model reactions, indicating the exploration of adamantane-based ligands in this area. researchgate.net

Other Advanced Asymmetric Transformations

Beyond Henry and epoxidation reactions, chiral amino alcohols are valuable ligands for a variety of other advanced asymmetric transformations. These can include asymmetric hydrogenation, aldol (B89426) reactions, Diels-Alder reactions, and Michael additions. The effectiveness of this compound in these transformations would again hinge on its ability to form a well-defined chiral environment when complexed with a suitable metal catalyst.

For example, in asymmetric hydrogenation of ketones, a rhodium or ruthenium catalyst bearing a chiral ligand like this compound could facilitate the enantioselective reduction to the corresponding chiral alcohol. The adamantyl group would likely influence the binding of the substrate to the metal center, leading to preferential hydrogenation from one face. Similarly, in asymmetric aldol reactions, a Lewis acidic metal complex of the ligand could control the facial selectivity of the enolate addition to the aldehyde.

Utilization as a Chiral Auxiliary in Stereocontrolled Reactions

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction. wikipedia.org After the desired stereochemistry has been established, the auxiliary can be removed. Chiral amino alcohols are frequently used as chiral auxiliaries.

This compound can be attached to a carboxylic acid or a similar functional group to form a chiral amide or ester. The bulky adamantyl group can then effectively shield one face of a reactive intermediate, such as an enolate, directing the approach of an electrophile to the opposite face. This strategy can be employed in stereoselective alkylations, aldol reactions, and conjugate additions. The rigidity of the adamantane cage is advantageous in creating a well-defined and predictable steric bias. Following the reaction, the auxiliary can be cleaved, for instance by hydrolysis, to yield the enantiomerically enriched product and recover the chiral auxiliary.

Role as a Chiral Building Block for the Construction of Complex Organic Architectures

Chiral building blocks are enantiomerically pure compounds that are incorporated into the synthesis of larger, more complex molecules, contributing their inherent chirality to the final product. this compound, with its defined stereochemistry and multiple functional groups (hydroxyl and amino), is a valuable chiral building block.

Its rigid adamantane core can impart specific conformational constraints and lipophilicity to the target molecule, which can be desirable in medicinal chemistry for modulating properties like binding affinity to biological targets. The amino and hydroxyl groups provide handles for further chemical modifications, allowing for the elongation of the carbon chain or the introduction of other functionalities. For example, the amino group can be acylated or alkylated, and the hydroxyl group can be etherified or esterified, leading to a diverse range of derivatives that can be used in the synthesis of natural products, pharmaceuticals, and other complex chiral molecules.

Mechanistic Investigations of Catalytic Cycles Involving the Compound

Detailed mechanistic investigations of catalytic cycles involving this compound are not widely reported. However, based on the general understanding of catalysis with chiral amino alcohol ligands, a plausible catalytic cycle for a metal-catalyzed reaction, such as an asymmetric Henry reaction, can be proposed.

The cycle would likely begin with the in-situ formation of a chiral metal complex between a metal salt (e.g., Cu(OAc)₂) and the this compound ligand. This complex would then coordinate to the aldehyde substrate, activating it towards nucleophilic attack. Simultaneously, a base present in the reaction mixture would deprotonate the nitroalkane to form a nitronate anion. The chiral environment created by the adamantyl-containing ligand would then direct the stereoselective addition of the nitronate to one of the enantiotopic faces of the coordinated aldehyde. After the carbon-carbon bond formation, the β-nitro alcohol product would be released from the metal center, regenerating the catalyst for the next cycle. Spectroscopic studies, kinetic analysis, and computational modeling would be necessary to fully elucidate the structure of the active catalyst and the key transition states that govern the enantioselectivity of such reactions.

Stereochemical and Conformational Analysis of S 1 Adamantan 1 Yl 2 Aminoethan 1 Ol and Its Derivatives

Determination of Absolute and Relative Stereochemistry

The unequivocal assignment of the three-dimensional arrangement of atoms is fundamental in chemistry. For a chiral molecule like (S)-1-(Adamantan-1-yl)-2-aminoethan-1-ol, this involves determining the absolute configuration at the stereocenter.

Absolute Configuration: The designation '(S)' refers to the absolute configuration at the chiral carbon atom bonded to the hydroxyl group, the adamantyl group, the aminoethyl group, and a hydrogen atom. This is assigned using the Cahn-Ingold-Prelog (CIP) priority rules.

PriorityGroup Attached to Chiral CenterBasis for Assignment (Atomic Number)
1-OH (hydroxyl)Oxygen (8) > Nitrogen (7)
2-NH₂ (amino)Nitrogen (7) > Carbon (6)
3-C₁₀H₁₅ (adamantyl)Carbon (6)
4-H (hydrogen)Hydrogen (1)
Table 1: Cahn-Ingold-Prelog Priority Rules for this compound.

With the lowest priority group (hydrogen) oriented away from the viewer, the sequence from highest to lowest priority (OH → NH₂ → Adamantyl) follows a counter-clockwise direction, leading to the 'S' (from the Latin sinister, left) designation.

Several powerful analytical techniques are employed to determine or confirm the absolute configuration of such molecules experimentally:

Single-Crystal X-ray Diffraction (XRD): This is the most definitive method for determining the absolute configuration of molecules that can be crystallized. researchgate.netnih.govspringernature.com By analyzing the diffraction pattern of X-rays passing through a single crystal, a complete three-dimensional structure of the molecule can be generated. The use of anomalous dispersion effects, particularly when heavier atoms are present, allows for unambiguous assignment of the absolute stereochemistry. researchgate.net For molecules that are difficult to crystallize on their own, co-crystallization with a suitable host, such as a tetraaryladamantane chaperone, can facilitate the growth of high-quality crystals for XRD analysis. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While XRD provides solid-state structure, NMR is a primary tool for structural elucidation in solution. Specific NMR protocols can be used to determine the absolute configuration of 1,2-amino alcohols. rsc.org This often involves derivatization with a chiral derivatizing agent (CDA), such as Mosher's acid (MPA), to create diastereomers. rsc.orgresearchgate.net The differences in the chemical shifts (Δδ) of the protons near the chiral center in the ¹H NMR spectra of these diastereomeric derivatives can be correlated to the absolute configuration. rsc.orgresearchgate.net

Chiroptical Methods: Techniques like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are crucial for assigning the absolute configuration of chiral molecules in solution. nih.govnih.gov These methods are discussed in more detail in section 5.3.

Conformational Preferences and Dynamics of the Adamantyl and Amino Alcohol Moieties

Adamantyl Moiety: The adamantane (B196018) cage is a highly rigid and sterically demanding group. researchgate.net Its tricyclic structure locks it into a fixed chair conformation, making it an excellent stereochemical anchor. The steric bulk of the adamantyl group plays a dominant role in determining the conformational equilibrium of adjacent flexible groups. acs.orgnih.gov It restricts intramolecular reactivity and can shield parts of the molecule from enzymatic access, which often enhances metabolic stability. nih.govresearchgate.net

Amino Alcohol Moiety: The bond between the chiral carbon (C1) and the aminomethyl carbon (C2) allows for rotation, leading to different staggered conformations (e.g., gauche and anti). The relative stability of these conformers is influenced by a balance of steric and electronic factors, including potential intramolecular hydrogen bonding between the hydroxyl (-OH) and amino (-NH₂) groups. In similar 2-aminoethanol structures, an intramolecular OH···N hydrogen bond is often the strongest and most stabilizing interaction. acs.org However, the bulky adamantyl group will create significant steric hindrance, likely favoring a conformation where the large adamantyl group and the amino group are positioned anti-periplanar to minimize van der Waals repulsion.

Dynamic NMR (DNMR) Spectroscopy: The energy barriers to rotation around single bonds and other dynamic processes can be quantified using DNMR. acs.org By studying NMR spectra at variable temperatures, it is possible to observe the coalescence of signals as the rate of conformational exchange increases. This allows for the calculation of activation energy barriers for processes like the rotation of the adamantyl group or the interconversion between conformers of the amino alcohol sidechain. acs.org In related adamantane derivatives, DNMR has been used to measure the barriers for restricted rotation of aryl groups bonded to the adamantane core. acs.org

Computational modeling, often in conjunction with experimental data from techniques like NMR, is a vital tool for exploring the potential energy surface of the molecule and predicting the most stable conformations. acs.org

Advanced Chiroptical Characterization Methods

Chiroptical spectroscopy measures the differential interaction of a chiral molecule with left and right circularly polarized light, providing sensitive information about its three-dimensional structure.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left and right circularly polarized light in the UV-Visible range, corresponding to electronic transitions. encyclopedia.pub The resulting spectrum is highly sensitive to both the absolute configuration and the conformation of the molecule. encyclopedia.pub For molecules lacking a strong chromophore, derivatization of the hydroxyl or amino groups with a chromophoric reagent can be used to induce a measurable ECD signal. encyclopedia.pub The modern approach to assigning absolute configuration involves comparing the experimental ECD spectrum with spectra predicted by quantum-mechanical calculations, often using time-dependent density functional theory (TD-DFT). nih.govnih.gov A good match between the experimental and the calculated spectrum for a specific enantiomer allows for a confident stereochemical assignment. vt.edu

Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring the differential absorption of circularly polarized light at vibrational transition frequencies. wikipedia.org VCD provides a wealth of information about the entire molecular structure, as nearly all vibrational modes in a chiral molecule are VCD-active. nih.gov Like ECD, VCD is a powerful tool for determining absolute configuration in solution by comparing experimental spectra with those calculated via quantum mechanics (e.g., DFT). wikipedia.orgrsc.org VCD is particularly advantageous as it probes the ground electronic state and offers higher spectral resolution than ECD. rsc.org

The combined use of ECD and VCD is considered the best practice for challenging stereochemical assignments, as the two techniques provide complementary information and significantly increase the confidence level of the assignment. mdpi.comresearchgate.net

TechniqueSpectral RangePrimary InformationKey Advantages
ECD UV-Visible (185-700 nm)Electronic transitions, chromophore environmentHighly sensitive for molecules with chromophores. encyclopedia.pubnih.gov
VCD Infrared (IR)Molecular vibrations, entire molecular structureHigh spectral resolution; applicable to molecules without UV-Vis chromophores. rsc.orgresearchgate.net
Table 2: Comparison of ECD and VCD for Stereochemical Analysis.

Analysis of Intermolecular Interactions and Supramolecular Assembly in Crystalline or Solution States

The way molecules of this compound interact with each other in the solid state and in solution dictates its macroscopic properties. These interactions are primarily driven by hydrogen bonding and van der Waals forces.

Hydrogen Bonding: The amino alcohol moiety contains both hydrogen bond donors (-OH and -NH₂) and acceptors (the lone pairs on the O and N atoms). nih.govresearchgate.net In the crystalline state, these functional groups are expected to form extensive and directional intermolecular hydrogen-bonding networks. nih.goviucr.org Common hydrogen bond patterns, or supramolecular synthons, in amino alcohols include O-H···N, N-H···O, and O-H···O interactions. nih.govrsc.org These strong interactions are likely to govern the crystal packing, leading to well-defined one-, two-, or three-dimensional assemblies. iucr.org

In solution, while intramolecular hydrogen bonding may occur, intermolecular hydrogen bonds with solvent molecules will also be significant, influencing the compound's solubility and conformational dynamics. The bulky, hydrophobic adamantyl group will favor aggregation in polar solvents to minimize unfavorable interactions with the solvent.

Theoretical and Computational Investigations of S 1 Adamantan 1 Yl 2 Aminoethan 1 Ol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of (S)-1-(adamantan-1-yl)-2-aminoethan-1-ol. These studies elucidate the distribution of electrons within the molecule, which is key to its reactivity.

Detailed analyses of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), reveal the molecule's nucleophilic and electrophilic centers. For this amino alcohol, the HOMO is typically localized on the nitrogen and oxygen atoms of the amino and hydroxyl groups, respectively. This indicates these sites are prone to donating electrons, for instance, when coordinating to a metal center. The LUMO, conversely, indicates regions susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity.

Electrostatic potential (ESP) maps offer a visual representation of charge distribution. In this compound, these maps show negative potential (electron-rich regions) around the nitrogen and oxygen atoms, reinforcing their role as coordination sites. The bulky adamantyl group, being a hydrocarbon, exhibits a largely neutral potential, and its primary role is steric rather than electronic.

Reactivity descriptors, derived from conceptual DFT, can quantify the molecule's behavior. Parameters such as chemical hardness, softness, and the Fukui function can predict which atoms are most likely to participate in a chemical reaction.

Table 1: Calculated Electronic Properties of this compound

Property Description Typical Calculated Value (Arbitrary Units) Implication
HOMO Energy Energy of the Highest Occupied Molecular Orbital -0.23 a.u. Indicates electron-donating ability (nucleophilicity)
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital +0.05 a.u. Indicates electron-accepting ability (electrophilicity)
HOMO-LUMO Gap Energy difference between HOMO and LUMO 0.28 a.u. Relates to chemical stability and reactivity

| Dipole Moment | Measure of the net molecular polarity | ~2.5 Debye | Influences solubility and intermolecular interactions |

Note: The values presented are illustrative and depend on the level of theory and basis set used in the calculation.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is instrumental in mapping the entire energy landscape of a chemical reaction involving this compound, either as a catalyst or a reactant. By identifying the structures of reactants, intermediates, transition states, and products, a detailed reaction mechanism can be constructed.

When this amino alcohol is used as a catalyst, for example in the addition of a nucleophile to an electrophile, modeling can trace the step-by-step process. This often involves the formation of a catalyst-substrate complex, followed by the key bond-forming step, and finally, the release of the product.

Locating the transition state (TS) is a critical aspect of these studies. The TS is the highest energy point along the reaction coordinate and determines the reaction's activation energy, and thus its rate. Computational methods can calculate the geometry and energy of the TS, providing insights into the bonds being formed and broken. For stereoselective reactions, there are often multiple competing reaction pathways leading to different stereoisomers. By comparing the activation energies of the transition states for each pathway, researchers can predict which stereoisomer will be the major product. The bulky adamantyl group plays a crucial role in destabilizing certain transition states through steric hindrance, thereby favoring others and leading to high stereoselectivity.

Prediction and Rationalization of Enantioselectivity and Diastereoselectivity

A primary application of computational chemistry in the context of chiral molecules like this compound is the prediction and rationalization of stereoselectivity. As a chiral ligand or catalyst, it creates a chiral environment that differentiates between competing diastereomeric transition states.

Computational models can accurately predict the enantiomeric excess (e.e.) or diastereomeric ratio (d.r.) of a reaction. This is achieved by calculating the free energy difference (ΔΔG‡) between the transition states leading to the different stereoisomers. The predicted ratio of products can be calculated from this energy difference.

These models allow for a deep understanding of the origins of stereoselectivity. Through detailed analysis of the transition state geometries, the specific non-covalent interactions responsible for stabilizing the favored transition state can be identified. For this compound, the rigid and bulky adamantyl group is key. It can effectively shield one face of the reactive center, forcing the incoming reagent to attack from the less hindered face. Hydrogen bonds involving the amino and hydroxyl groups are also critical in orienting the substrates within the catalytic pocket, further enhancing stereochemical control.

Ligand-Metal Complexation and Substrate Interaction Modeling

This compound is an excellent bidentate ligand, capable of coordinating to a metal center through its nitrogen and oxygen atoms to form a stable five-membered chelate ring. Computational modeling is used to study the geometry, stability, and electronic structure of these metal complexes.

Different coordination modes can be investigated, and their relative stabilities can be assessed. The calculations provide detailed structural information, such as bond lengths and angles within the coordination sphere, which can be compared with experimental data from techniques like X-ray crystallography. The adamantyl group's steric bulk significantly influences the coordination geometry and can restrict the accessibility of substrates to the metal center.

Furthermore, modeling can simulate the interaction of the ligand-metal complex with a substrate molecule. This is crucial for understanding how the catalyst activates the substrate and guides its transformation. By docking the substrate into the active site of the catalyst, researchers can identify the most stable binding mode and the key interactions (e.g., hydrogen bonding, steric repulsion) that dictate the subsequent reaction's stereochemical outcome.

Conformational Searching and Energy Minimization Studies

Even though the adamantyl group is rigid, the single bonds in the aminoethanol fragment of this compound allow for conformational flexibility. Understanding the molecule's preferred shapes, or conformations, is essential as they can influence its reactivity and how it binds to other molecules.

Conformational searching algorithms systematically explore the potential energy surface of the molecule by rotating its flexible bonds. Each generated conformation is then subjected to energy minimization to find the nearest local energy minimum. This process results in an ensemble of low-energy conformers.

The relative energies of these conformers can be calculated to determine their population at a given temperature according to the Boltzmann distribution. Often, only a few low-energy conformers are significantly populated and relevant for chemical reactions. In this compound, a key conformational feature is the potential for an intramolecular hydrogen bond between the hydroxyl and amino groups, which can stabilize certain conformations and influence the ligand's coordination behavior. The orientation of the bulky adamantyl group relative to the chelating amino alcohol moiety is also a critical factor determining the steric environment around the active site.

Table 2: Relative Energies of Key Conformers

Conformer Description Relative Energy (kcal/mol) Key Feature
1 Global Minimum 0.00 Intramolecular H-bond between OH and NH2
2 Rotamer 1 +1.2 No intramolecular H-bond; extended structure

| 3 | Rotamer 2 | +2.5 | Different orientation of the adamantyl group |

Note: The values presented are for illustrative purposes and highlight that different spatial arrangements of the atoms have distinct energy levels.

Advanced Analytical and Characterization Methodologies in Research Pertaining to S 1 Adamantan 1 Yl 2 Aminoethan 1 Ol

High-Resolution Spectroscopic Techniques for Comprehensive Structural Elucidation (e.g., multi-dimensional NMR, HRMS)

High-resolution spectroscopic methods are paramount for the unambiguous structural elucidation of (S)-1-(Adamantan-1-yl)-2-aminoethan-1-ol, providing detailed information about its atomic connectivity and molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (1D) and multi-dimensional (2D) NMR spectroscopy are powerful tools for mapping the carbon and proton framework of the molecule.

¹H NMR: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. The bulky adamantyl group typically displays characteristic signals in the upfield region (δ 1.5–2.1 ppm). These signals often appear as a series of broad singlets or multiplets due to the rigid cage structure and multiple overlapping CH and CH₂ resonances. The protons of the amino-ethanol fragment are more distinct. The methine proton (CH-OH) would likely appear as a multiplet around δ 3.5-4.0 ppm, while the methylene (B1212753) protons adjacent to the amino group (CH₂-NH₂) would resonate at approximately δ 2.7-3.2 ppm. The hydroxyl (-OH) and amine (-NH₂) protons are exchangeable and may appear as broad singlets.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. The adamantane (B196018) cage itself will show four distinct signals corresponding to its methine (CH) and methylene (CH₂) carbons, typically in the range of δ 28–45 ppm. The carbon atom of the adamantyl group attached to the ethanol (B145695) fragment would be further downfield. The carbinol carbon (CH-OH) is expected around δ 70-75 ppm, and the methylene carbon (CH₂-NH₂) would likely be found in the δ 45-50 ppm region.

High-Resolution Mass Spectrometry (HRMS): HRMS is essential for determining the precise elemental composition of the molecule. For this compound (C₁₂H₂₁NO), the calculated monoisotopic mass is 195.162314 Da. nih.gov HRMS analysis, often using techniques like Electrospray Ionization (ESI), would be expected to show a protonated molecular ion [M+H]⁺ at m/z 196.1696, confirming the molecular formula with high accuracy and differentiating it from other potential isobaric compounds.

Table 1: Predicted Spectroscopic Data for this compound

Technique Parameter Predicted Value/Region Information Obtained
¹H NMRAdamantyl-Hδ 1.5–2.1 ppmSignals from the rigid cage structure
CH-OHδ 3.5–4.0 ppmMethine proton adjacent to hydroxyl
CH₂-NH₂δ 2.7–3.2 ppmMethylene protons adjacent to amine
¹³C NMRAdamantyl-Cδ 28–45 ppmCarbons of the adamantane cage
CH-OHδ 70–75 ppmCarbinol carbon
CH₂-NH₂δ 45–50 ppmMethylene carbon adjacent to amine
HRMS (ESI+)[M+H]⁺m/z 196.1696High-accuracy molecular formula confirmation
Molecular Formula-C₁₂H₂₁NOElemental Composition
Exact Mass-195.162314 DaPrecise molecular mass

Chromatographic Methods for Enantiomeric Excess and Purity Determination (e.g., Chiral HPLC, GC-MS)

Chromatographic techniques are vital for assessing the chemical purity and, crucially for a chiral molecule, the enantiomeric excess (e.e.) of this compound.

Chiral High-Performance Liquid Chromatography (HPLC): The determination of enantiomeric excess is most commonly achieved using chiral HPLC. This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. For amino alcohols, polysaccharide-based CSPs (e.g., those derived from cellulose (B213188) or amylose, such as Chiralpak® or Chiralcel® columns) are often effective. A typical method would involve dissolving the sample in a suitable mobile phase, often a mixture of a hydrocarbon like hexane (B92381) and an alcohol like isopropanol (B130326), and monitoring the elution profile with a UV detector. A successful separation would show two distinct peaks, one for the (S)-enantiomer and one for the (R)-enantiomer. The enantiomeric excess can be calculated from the integrated areas of the two peaks. For instance, a >95% e.e. for the desired (S)-isomer is often a target in asymmetric synthesis.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for assessing the chemical purity of the compound and identifying any volatile impurities. doi.org The sample is first vaporized and separated based on its boiling point and interaction with the GC column. The separated components then enter the mass spectrometer, which provides a mass spectrum for each component, allowing for their identification. For GC-MS analysis of polar molecules like amino alcohols, derivatization (e.g., silylation) is often required to increase their volatility and thermal stability. researchgate.net This method can detect and identify by-products from the synthesis, starting materials, or solvent residues, thereby providing a comprehensive purity profile.

Table 2: Chromatographic Methods for Analysis

Technique Purpose Typical Stationary Phase Key Measurement
Chiral HPLCEnantiomeric Excess (e.e.)Polysaccharide-based (e.g., Chiralpak®)Retention time difference between enantiomers
GC-MSChemical PurityFused silica (B1680970) capillary column (e.g., DB-5MS)Mass spectra of separated components

X-ray Crystallography for Precise Molecular Structure and Absolute Configuration Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the molecular structure.

For a chiral compound like this compound, X-ray crystallography serves a critical dual purpose:

Molecular Structure Confirmation: It verifies the connectivity established by spectroscopic methods, showing the precise spatial relationship between the adamantane cage and the amino-ethanol side chain. Studies on similar adamantane amino alcohols have revealed that intermolecular hydrogen bonding between the hydroxyl and amino groups often plays a significant role in the crystal packing, forming chains or more complex networks. tandfonline.com

Absolute Configuration Determination: By using anomalous dispersion, X-ray crystallography can directly determine the absolute configuration of the chiral center. wikipedia.org The refinement of the Flack parameter, which should converge to a value near zero for the correct enantiomer, provides a high level of confidence in the assignment of the (S) or (R) configuration. tandfonline.com This is the gold standard for assigning stereochemistry and is essential for applications where stereoisomeric purity is critical. Chiral adamantane amino alcohols have been shown to crystallize in non-centrosymmetric space groups, such as P2₁2₁2₁, which is a prerequisite for determining the absolute configuration. tandfonline.com

In-situ Reaction Monitoring Techniques for Mechanistic Understanding

Understanding and optimizing the synthesis of this compound can be greatly enhanced by using in-situ reaction monitoring techniques. These methods, often referred to as Process Analytical Technology (PAT), provide real-time data on the reaction progress without the need for sampling and offline analysis.

A common synthetic route to chiral amino alcohols involves the asymmetric reduction of an α-amino ketone precursor. In-situ monitoring could be applied as follows:

FTIR/Raman Spectroscopy: Infrared or Raman probes inserted directly into the reaction vessel can monitor the disappearance of the ketone carbonyl stretch (typically a strong band around 1700 cm⁻¹) and the appearance of the C-O stretch of the alcohol product. This allows for real-time tracking of the reaction kinetics and determination of the reaction endpoint.

In-situ NMR: For smaller scale reactions, NMR spectroscopy can be used to monitor the reaction directly in the NMR tube. This provides highly detailed mechanistic information, allowing for the observation of starting materials, intermediates, and products simultaneously. For example, in the synthesis of β-amino alcohols via epoxide ring-opening, NMR could track the consumption of the epoxide signals and the appearance of the product signals, providing insights into regioselectivity and reaction rate. organic-chemistry.org

By applying these techniques, researchers can gain a deeper understanding of the reaction mechanism, identify potential intermediates, and optimize reaction conditions (e.g., temperature, catalyst loading, reaction time) to improve yield, purity, and enantioselectivity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for (S)-1-(Adamantan-1-yl)-2-aminoethan-1-ol, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves adamantane derivatives and aminoethanol precursors. Key steps include:

  • Protection/deprotection strategies for stereochemical control.
  • Continuous flow reactors to enhance reaction efficiency and yield .
  • Solvent optimization (e.g., polar aprotic solvents) and temperature gradients to minimize side reactions.
  • Acidic conditions (e.g., HCl) for salt formation and purification .
    • Optimization : Design of Experiments (DoE) to balance variables like catalyst loading, solvent polarity, and reaction time.

Q. How is the stereochemical configuration and structural integrity of this compound confirmed?

  • Techniques :

  • X-ray crystallography (e.g., using SHELX software for refinement) to resolve adamantane spatial arrangement and chiral centers .
  • Chiral HPLC with cellulose-based columns to determine enantiomeric excess.
  • NMR spectroscopy (1H/13C) to verify adamantane proton environments and aminoethanol group connectivity .

Q. What role does the adamantane moiety play in the compound's physicochemical and biological properties?

  • Physicochemical Impact : Adamantane enhances lipophilicity (logP ~2.5–3.0) and steric bulk , reducing aqueous solubility but improving membrane permeability .
  • Biological Interactions : The rigid adamantane scaffold stabilizes hydrophobic binding pockets in targets, while the aminoethanol group facilitates hydrogen bonding with residues like Asp/Glu .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • PPE : Nitrile gloves, chemical goggles, and P95 respirators during powder handling to avoid inhalation .
  • Ventilation : Use fume hoods to mitigate dust/aerosol formation.
  • Storage : Inert atmosphere (N2) and desiccants to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can enantiomeric purity be maximized during synthesis, and what analytical methods validate it?

  • Stereochemical Control :

  • Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Ru-BINAP complexes) to bias stereochemistry .
  • Kinetic resolution via enzymatic methods (e.g., lipases).
    • Validation :
  • Circular Dichroism (CD) to correlate optical activity with configuration.
  • Chiral SFC (Supercritical Fluid Chromatography) for high-resolution separation of enantiomers .

Q. What computational strategies predict biological interactions and guide derivative design?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding modes with targets (e.g., GPCRs) .
  • MD Simulations : GROMACS/AMBER to assess stability of ligand-target complexes under physiological conditions.
  • QSAR Modeling : Correlate substituent effects (e.g., adamantane alkylation) with bioactivity trends .

Q. How do conflicting reports on synthetic yields or stability inform process optimization?

  • Root-Cause Analysis :

  • Accelerated Degradation Studies (e.g., 40°C/75% RH for 4 weeks) to identify instability triggers (e.g., oxidation at the amino group) .
  • HPLC-MS to track byproduct formation under varied pH/temperature.
    • Resolution : Adaptive crystallization protocols (e.g., anti-solvent addition) to improve purity .

Q. What strategies enhance the compound's stability in biological assays or long-term storage?

  • Formulation : Lyophilization with cryoprotectants (e.g., trehalose) for solid-state stability.
  • Buffering : Phosphate buffers (pH 6.5–7.5) to prevent amine protonation-induced precipitation.
  • Antioxidants : Addition of ascorbic acid (0.1% w/v) to block radical-mediated degradation .

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